

Spectroscopic Profile of 2-(4-Fluorophenoxy)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(4-Fluorophenoxy)propanoic acid**. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous compounds. It serves as a valuable resource for the identification, characterization, and quality control of **2-(4-Fluorophenoxy)propanoic acid** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ^1H and ^{13}C NMR spectral data for **2-(4-Fluorophenoxy)propanoic acid**.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0-13.0	Singlet, broad	1H	-COOH
~6.9-7.1	Multiplet	4H	Aromatic (C ₆ H ₄)
~4.8	Quartet	1H	-CH-
~1.6	Doublet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~170-180	-COOH
~155-160 (d, ¹ JCF)	C-F
~150-155	C-O
~115-120 (d, ² JCF)	Aromatic CH (ortho to F)
~115-120 (d, ³ JCF)	Aromatic CH (meta to F)
~70-80	-CH-
~15-20	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(4-Fluorophenoxy)propanoic acid** is expected to show characteristic absorption bands for the carboxylic acid, ether, and fluoroaromatic moieties.

Table 3: Predicted IR Spectral Data

Frequency (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic acid)
1700-1725	Strong	C=O stretch (Carboxylic acid)
1500-1600	Medium	C=C stretch (Aromatic ring)
1200-1300	Strong	C-O stretch (Ether and Carboxylic acid)
1150-1250	Strong	C-F stretch (Aromatic)
800-850	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Assignment
186	[M] ⁺ (Molecular ion)
141	[M - COOH] ⁺
111	[C ₆ H ₄ FO] ⁺
95	[C ₆ H ₄ F] ⁺
73	[CH(CH ₃)COOH] ⁺
45	[COOH] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of 5-10 mg of **2-(4-Fluorophenoxy)propanoic acid** should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuteriochloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing. Both ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer. For ^{13}C NMR, broadband proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

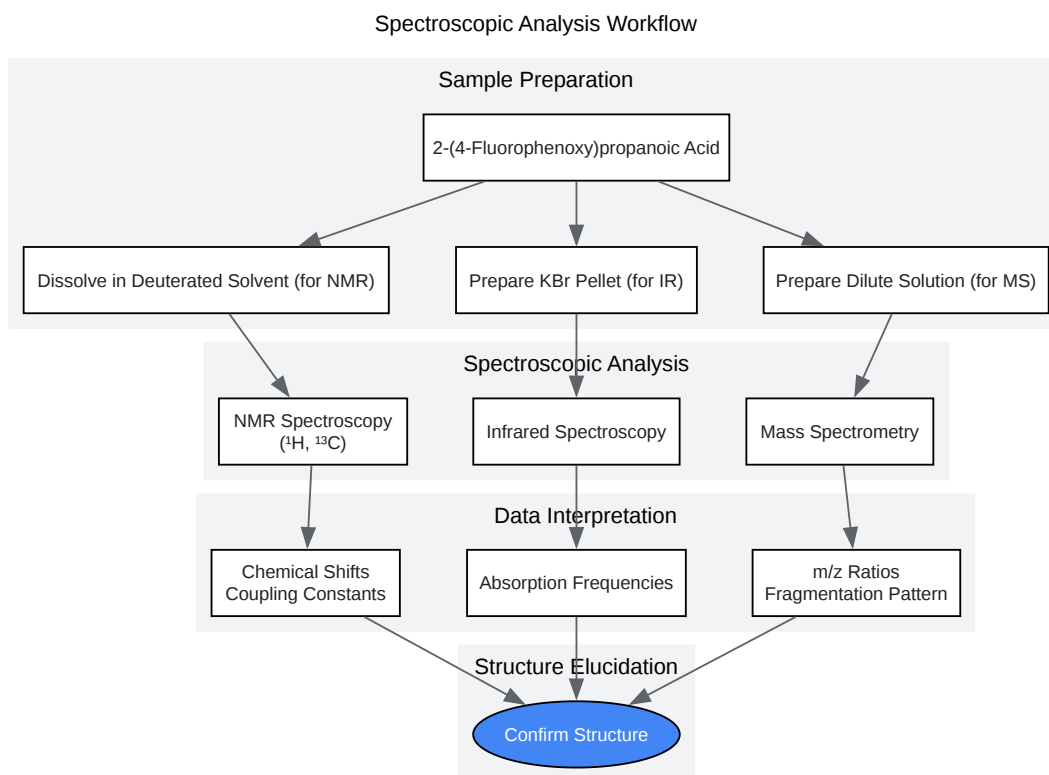
For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the finely ground compound (1-2 mg) is intimately mixed with approximately 100 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of an FTIR spectrometer. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for generating the molecular ion and fragments. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-(4-Fluorophenoxy)propanoic acid**.



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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

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